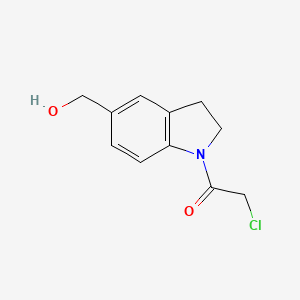
2-クロロ-1-(5-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オン
説明
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として潜在的な可能性を示しています . それらは、さまざまなウイルス性疾患を治療するための新しい薬物の開発に使用される可能性があります。
抗炎症活性
インドール誘導体は、抗炎症特性も示します . それらは、炎症を特徴とする状態の治療に使用される可能性があります。
抗がん活性
インドール誘導体、特に「2-クロロ-1-(5-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オン」は、がんの治療に有望であることが示されています . それらは、新しい抗がん剤の開発に使用される可能性があります。
抗HIV活性
インドール誘導体は、抗HIV活性を有することが判明しています . それらは、HIVを治療するための薬物の開発に使用される可能性があります。
抗酸化活性
インドール誘導体は、抗酸化特性を示すことが示されています . それらは、体内の酸化ストレスに対抗するための薬物の開発に使用される可能性があります。
抗菌活性
インドール誘導体は、抗菌活性を示すことが示されています . それらは、新しい抗菌剤の開発に使用される可能性があります。
抗糖尿病活性
インドール誘導体は、糖尿病の治療に潜在的な可能性を示しています . それらは、抗糖尿病剤の開発に使用される可能性があります。
抗マラリア活性
インドール誘導体は、抗マラリア活性を示すことが示されています . それらは、マラリアを治療するための薬物の開発に使用される可能性があります。
生化学分析
Biochemical Properties
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis . Furthermore, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one impacts cellular metabolism by regulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of reactive oxygen species . Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound has been found to enhance cellular antioxidant capacity and reduce oxidative stress . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .
Metabolic Pathways
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cell, it binds to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is influenced by its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct its localization to specific compartments . The subcellular distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences its ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZWGMTUONZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)

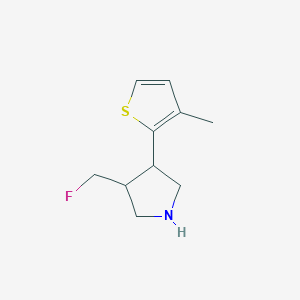
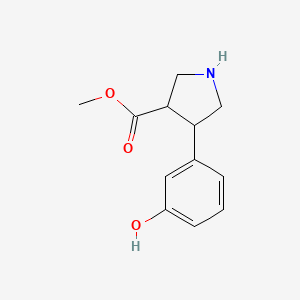
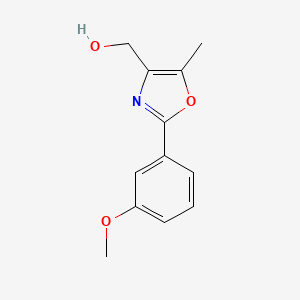
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)
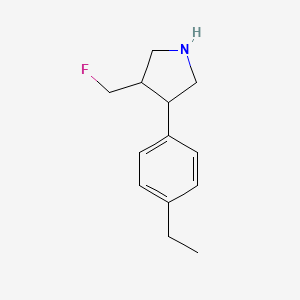
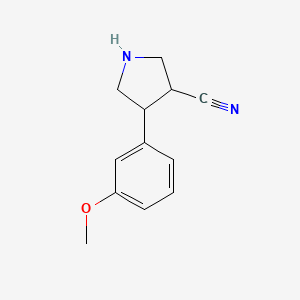
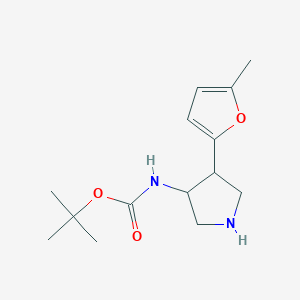
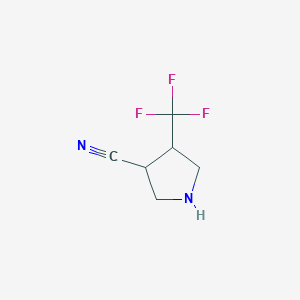
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
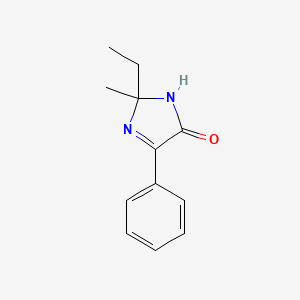
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
